molecular formula C28H32N4O4 B2768101 N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326869-88-8

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No. B2768101
CAS RN: 1326869-88-8
M. Wt: 488.588
InChI Key: UDGNIZFBCSJQKC-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents

Research on chiral isomers of related compounds has shown activity in biological systems, with variations in potency between different isomers. This suggests potential applications in the development of antimitotic agents for therapeutic purposes, providing a foundation for further exploration into cancer treatments and cell cycle regulation mechanisms (Temple & Rener, 1992).

Heterocyclic Compound Transformations

Transformations of related pyrido[1,2-a]pyrazine ring systems into other heterocycles such as imidazo[1,2-a]pyridines and diazaaceanthrylenes have been described. These synthetic pathways contribute to the diversity of heterocyclic compounds, which are crucial in drug development and material science (Kolar, Tislér, & Pizzioli, 1996).

Novel Derivatives with Anticancer Activity

The synthesis of novel derivatives bearing various moieties has demonstrated antioxidant and anticancer activities, highlighting the potential for these compounds in developing new therapeutic agents. Such research underscores the importance of chemical synthesis in discovering compounds with significant biological activities (Tumosienė et al., 2020).

Synthesis and Biological Evaluation of Heterocycles

The development of pyrazole, isoxazole, and benzodiazepine derivatives through multi-component cyclo-condensation reactions has been explored for their antimicrobial and anti-inflammatory properties. This research contributes to the ongoing search for new chemical entities with potential therapeutic uses (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4/c1-5-36-26-16-20(6-11-25(26)35-4)18-29-27(33)12-13-31-14-15-32-24(28(31)34)17-23(30-32)22-9-7-21(8-10-22)19(2)3/h6-11,14-16,19,23-24,30H,5,12-13,17-18H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCUUKVBBTZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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